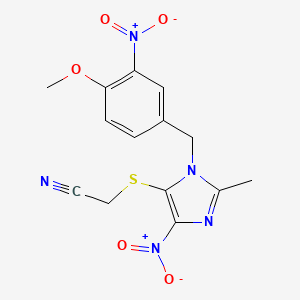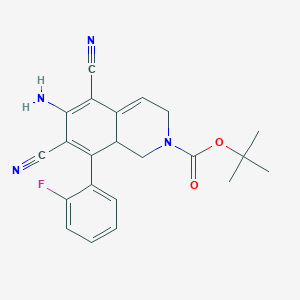
2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” is a synthetic organic compound that belongs to the class of cyclopropane carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Substituents: The 2-methylphenyl groups can be introduced via Friedel-Crafts alkylation using 2-methylbenzyl chloride and a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the cyclopropane carboxylic acid derivative with 4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of “2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can induce strain in the molecule, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(2-methylphenyl)cyclopropane-1-carboxylic acid
- N-(4-methylphenyl)cyclopropane-1-carboxamide
- 2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide
Uniqueness
“2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopropane ring and carboxamide group provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C25H25NO |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25NO/c1-17-12-14-20(15-13-17)26-24(27)23-16-25(23,21-10-6-4-8-18(21)2)22-11-7-5-9-19(22)3/h4-15,23H,16H2,1-3H3,(H,26,27) |
InChI Key |
BAWNHTVRPCGAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)

![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)
![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)
methyl}morpholine](/img/structure/B14950299.png)
![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)
![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B14950314.png)
